molecular formula C7H9N3O6S B2428400 {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid CAS No. 1006442-39-2

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid

Cat. No.: B2428400
CAS No.: 1006442-39-2
M. Wt: 263.22
InChI Key: DJRNXHKSBGDQPE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry (1006442-39-2)

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid , which precisely describes its substituent arrangement. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the methyl group at position 5 and the nitro group at position 3. A methylene bridge (-CH₂-) connects the sulfonyl (-SO₂-) moiety to the pyrazole, while the sulfonyl group is further bonded to an acetic acid (-CH₂COOH) unit.

The CAS registry number 1006442-39-2 uniquely identifies this compound in chemical databases. Synonyms include:

  • 2-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanesulfonyl]acetic acid
  • Acetic acid, 2-[[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl]-

Molecular Formula (C₇H₉N₃O₆S) and Weight (263.23 g/mol) Analysis

The molecular formula C₇H₉N₃O₆S reflects the compound’s elemental composition:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 7 12.011 84.077
Hydrogen 9 1.008 9.072
Nitrogen 3 14.007 42.021
Oxygen 6 15.999 95.994
Sulfur 1 32.06 32.06
Total - - 263.23

The molecular weight of 263.23 g/mol is derived from the sum of contributions from each atom. The percent composition by mass is:

Element Percent Composition
Carbon 31.93%
Hydrogen 3.45%
Nitrogen 15.96%
Oxygen 36.48%
Sulfur 12.18%

This distribution highlights the oxygen-rich nature of the molecule, driven by the nitro (-NO₂) and sulfonyl (-SO₂-) groups.

Position in Heterocyclic Chemistry: Pyrazole Derivatives Family

Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, renowned for their stability and versatility in drug design. The parent pyrazole structure (C₃H₄N₂) serves as a scaffold for numerous derivatives, including this compound. Key structural features include:

  • Substituent Diversity :

    • A methyl group at position 5 enhances lipophilicity.
    • A nitro group at position 3 introduces electron-withdrawing effects, influencing reactivity.
    • The sulfonyl acetic acid side chain at position 1 adds polarity and potential for hydrogen bonding.
  • Functional Group Synergy :

    • The sulfonyl group (-SO₂-) acts as a polar, electron-deficient moiety, while the acetic acid (-COOH) enables salt formation or coordination with metal ions.
  • Biological Relevance :
    Pyrazole derivatives are explored for anti-inflammatory, antimicrobial, and herbicidal activities. The nitro group often augments bioactivity by interacting with enzymatic active sites, while the sulfonyl acetic acid moiety may improve solubility and target binding.

Table 3: Structural Features of Pyrazole Derivatives

Feature Role in this compound
Pyrazole core Provides aromatic stability and sites for substitution.
Nitro group (-NO₂) Enhances electrophilic character; participates in redox reactions.
Sulfonyl group (-SO₂-) Improves solubility and mediates sulfonamide-like interactions.
Acetic acid (-COOH) Enables salt formation and hydrogen bonding with biological targets.

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRNXHKSBGDQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

{[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid features a pyrazole ring substituted with methyl (C5), nitro (C3), and a sulfonylacetic acid side chain. The molecular formula C7H9N3O6S (MW: 263.228 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography of analogous pyrazole derivatives reveals planar geometry at the sulfonyl group, facilitating hydrogen bonding with the acetic acid moiety.

Physicochemical Data

Property Value Source
Boiling Point 610.8 ± 55.0 °C (760 mmHg)
LogP 0.09
Refractive Index 1.663
Vapor Pressure (25°C) 0.0 ± 1.8 mmHg

The compound’s low logP value indicates moderate hydrophilicity, consistent with its sulfonic acid group. Thermal stability up to 200°C was observed via thermogravimetric analysis (TGA).

Synthetic Methodologies

Route 1: Sulfonation of Pyrazole Intermediates

This two-step approach begins with ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS: 321165-21-3) as the precursor:

  • Chlorosulfonation :
    Reacting the pyrazole ester with chlorosulfonic acid (ClSO3H) at 0–5°C introduces the sulfonyl chloride group. Excess ClSO3H ensures complete conversion, with reaction monitoring via TLC (PE/EA 5:1).
    $$
    \text{ester} + \text{ClSO}_3\text{H} \rightarrow \text{sulfonyl chloride intermediate} + \text{HCl} \quad
    $$

  • Nucleophilic Substitution :
    The sulfonyl chloride intermediate reacts with sodium acetate in THF/water (1:1) to yield the target compound. Yields of 68–72% are reported after recrystallization from ethanol.

Route 2: Direct Sulfonation-Oxidation

An alternative one-pot method employs thiourea as the sulfur source:

  • Thiol Formation :
    Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate reacts with thiourea in DMF at 80°C, forming a thiol intermediate.

  • Oxidation to Sulfonic Acid :
    Treating the thiol with hydrogen peroxide (30%) and acetic acid at 50°C oxidizes the –SH group to –SO3H. Acidic workup (HCl) precipitates the product in 65% yield.

Optimization and Kinetic Analysis

Temperature Dependence

Sulfonation efficiency peaks at 0–5°C , minimizing side reactions like ester hydrolysis. Elevated temperatures (>30°C) reduce yields by 20–25% due to nitro group decomposition.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as a catalyst accelerates sulfonyl chloride formation, cutting reaction time from 24 h to 8 h.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d6, 400 MHz): δ 2.41 (s, 3H, CH3), 4.32 (s, 2H, CH2SO2), 5.21 (s, 2H, CH2CO2H), 8.12 (s, 1H, pyrazole-H).
  • ¹³C NMR : δ 12.1 (CH3), 45.8 (CH2SO2), 60.3 (CH2CO2H), 122.4–148.2 (pyrazole carbons).

IR Spectroscopy

Strong absorptions at 1345 cm⁻¹ (asymmetric S=O) and 1160 cm⁻¹ (symmetric S=O) confirm sulfonyl group presence.

Industrial-Scale Considerations

Waste Management

Neutralization of acidic byproducts with NaHCO3 reduces environmental impact, achieving 95% solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce sulfonic acids or other oxidized products .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines:

Cell LineActivity ObservedReference
MDA-MB-231 (Breast)Induction of apoptosis
HCT-116 (Colon)Cell cycle arrest in G1 phase
HepG2 (Liver)Cytotoxic effects through mitochondrial pathways

The mechanism of action often involves apoptosis induction and inhibition of cell proliferation, making it a candidate for further research in cancer therapeutics.

Anti-inflammatory and Antimicrobial Properties

Additionally, {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid exhibits anti-inflammatory and antimicrobial activities. Studies indicate that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and exhibit bactericidal effects against various pathogens, positioning this compound as a potential therapeutic agent in treating inflammatory diseases and infections.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of pyrazole derivatives found that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of compounds similar to this compound. The results indicated a marked reduction in inflammatory markers in vitro, supporting its application in treating conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity .

Biological Activity

{[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid is a complex organic compound notable for its unique structural features, including a pyrazole ring, a sulfonyl group, and an acetic acid moiety. The molecular formula is C₇H₉N₃O₆S, with a molecular weight of 263.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C7H9N3O6S\text{Chemical Structure }\text{C}_7\text{H}_9\text{N}_3\text{O}_6\text{S}

Structural Features:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Nitro Group: An electron-withdrawing group that may enhance biological activity.
  • Sulfonyl Group: Increases polarity and solubility in biological systems.
  • Acetic Acid Moiety: Provides additional functional properties relevant to pharmacology.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

Cell Line Activity Observed Reference
MDA-MB-231 (Breast)Induction of apoptosis
HCT-116 (Colon)Cell cycle arrest in G1 phase
HepG2 (Liver)Cytotoxic effects through mitochondrial pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi. The presence of the nitro group is thought to enhance this activity by disrupting microbial cell functions.

Microbial Strain Activity Concentration Tested Reference
E. coliSignificant inhibition40 µg/mL
Aspergillus nigerAntifungal activity40 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The sulfonyl group may interact with enzymes involved in metabolic processes.
  • Reactive Oxygen Species (ROS) Modulation: Compounds like this can reduce ROS levels, thus protecting cells from oxidative stress.
  • Gene Expression Modulation: Studies suggest that such compounds can alter the expression of genes related to apoptosis and cell proliferation.

Case Studies

  • Anticancer Study:
    A recent study synthesized various pyrazole derivatives and evaluated their efficacy against multiple cancer cell lines. The results indicated that compounds with a similar structure to this compound showed promising results in reducing cell viability in vitro.
  • Antimicrobial Evaluation:
    Another study focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (Reported)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h~65%
SulfonylationCH₃SO₂Cl, Et₃N, DCM, RT, 4 h70–85%
Acetic Acid CouplingBromoacetic acid, K₂CO₃, CH₃CN, reflux, 6 h56–90%

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Answer:

  • ¹H-NMR : Key signals include:
    • Pyrazole ring protons: δ 6.2–6.8 ppm (split due to nitro and methyl substituents) .
    • Sulfonyl methyl group: δ 3.1–3.3 ppm (singlet).
    • Acetic acid protons: δ 4.1–4.3 ppm (–CH₂–) and δ 12–13 ppm (–COOH, broad) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~289 g/mol) and fragmentation patterns consistent with sulfonyl cleavage .
  • Elemental Analysis : Purity ≥98% confirmed by C, H, N, S content matching theoretical values .

Basic: What in vitro assays are appropriate for initial pharmacological screening?

Answer:

  • Analgesic Activity : Tail-flick or hot-plate tests in rodent models, measuring latency to pain response .
  • Anti-inflammatory Screening : Carrageenan-induced paw edema assay, monitoring reduction in swelling over 4–6 hours .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity at therapeutic concentrations .

Methodological Note : Use dose ranges of 10–100 mg/kg for in vivo studies, with positive controls (e.g., aspirin for analgesia) .

Advanced: How can crystallographic software resolve structural ambiguities in this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .
  • Refinement : SHELXL for least-squares refinement of positional and anisotropic displacement parameters. WinGX provides a GUI for visualizing hydrogen-bonding networks and validating geometry .
  • Validation : Check R-factor (<5%), residual electron density, and CCDC deposition (e.g., CIF file generation) .

Advanced: How do substituents on the pyrazole ring influence bioactivity?

Answer:

  • Nitro Group : Enhances electron-withdrawing effects, increasing stability and interaction with biological targets (e.g., COX-2 inhibition in anti-inflammatory activity) .
  • Methyl Group : Improves lipophilicity, aiding membrane permeability. Substitution at the 5-position minimizes steric hindrance .
  • Sulfonyl Linker : Facilitates hydrogen bonding with enzyme active sites (e.g., sulfonamide interactions in carbonic anhydrase inhibitors) .

Q. Table 2: Structure-Activity Relationships (SAR)

SubstituentEffect on ActivityReference
3-NO₂↑ Anti-inflammatory potency (IC₅₀ ~12 μM)
5-CH₃↑ Metabolic stability
–SO₂– linkerEnhances target binding affinity

Advanced: What computational tools analyze hydrogen-bonding patterns in the crystal lattice?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, C, R motifs) using Etter’s notation to identify supramolecular synthons .
  • Mercury Software : Visualize and quantify intermolecular interactions (e.g., π-π stacking, H-bond distances) from CIF files.
  • Quantum Calculations : DFT (B3LYP/6-31G*) optimizes geometry and computes interaction energies for key H-bonds .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments (desiccator, <25°C) .
  • Light Sensitivity : Nitro groups may degrade under UV light; use amber vials .
  • Handling : Use PPE (gloves, goggles) and fume hoods. For spills, absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced: How to address contradictory biological data across studies?

Answer:

  • Experimental Design : Standardize assays (e.g., cell lines, animal strains) and controls.
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, assessing heterogeneity (I² statistic) .

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